molecular formula C7H6Cl2N2O2 B5512213 2,5-dichloro-4-methoxynicotinamide

2,5-dichloro-4-methoxynicotinamide

Cat. No. B5512213
M. Wt: 221.04 g/mol
InChI Key: NUWPKNXOHAEFHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2,5-dichloro-4-methoxynicotinamide often involves multiple steps, including cyclization, chloridization, and methoxylation processes. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization under optimal conditions yields a product with a purity higher than 99.5% (Liu Guo-ji, 2009). Such methods might be adaptable for synthesizing this compound, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques like X-ray crystallography, as demonstrated in studies on related molecules. For example, the molecular and crystal structure of certain pyridine derivatives has been determined, providing insights into their geometric configuration and intermolecular interactions (R. Askerov et al., 2019).

Scientific Research Applications

1. Understanding Pesticide Toxicity and Mutagenicity

2,4-Dichlorophenoxyacetic acid (2,4-D), similar to 2,5-dichloro-4-methoxynicotinamide, is used globally in agricultural and urban settings to control pests. Studies have focused on its toxicology and mutagenicity. Research trends include exploring occupational risk, neurotoxicity, herbicide resistance, and effects on non-target species, particularly in aquatic environments. Molecular biology, specifically gene expression, and pesticide degradation studies are suggested areas for future research (Zuanazzi et al., 2020).

2. Environmental and Health Risks of Pesticides

Methoxychlor, a pesticide chemically similar to this compound, has been studied for its effects on the male reproductive system in rats, indicating oxidative stress induction and decreased antioxidant enzyme levels in the testis (Latchoumycandane & Mathur, 2002).

3. Advancements in Herbicide Degradation Technologies

A novel photocatalyst for the degradation of 2,4-Dichlorophenoxyacetic acid, a compound related to this compound, has been developed. This study highlights the potential of TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymer in adsorbing and degrading herbicides, emphasizing its application in environmental remediation (Anirudhan & Anju, 2019).

4. Synthesis of Chemical Intermediates

Research on 2,4-dichloro-5-methoxy-pyrimidine, a compound structurally related to this compound, involves using it as an intermediate compound in chemical synthesis. This showcases the importance of such compounds in broader chemical synthesis applications (Liu Guo-ji, 2009).

5. Bioremediation Strategies

A study on methoxychlor bioremediation by Streptomyces strains demonstrates the potential of using microorganisms to remove pesticides from the environment. This research is relevant for developing strategies to mitigate the environmental impact of chemicals like this compound (Fuentes et al., 2014).

6. Exploring Herbicidal Activities

N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, a group that includes this compound, have been synthesized and tested for herbicidal activities. This highlights the use of these compounds in agricultural research and development (Chen Yu et al., 2021).

properties

IUPAC Name

2,5-dichloro-4-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-5-3(8)2-11-6(9)4(5)7(10)12/h2H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWPKNXOHAEFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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